![molecular formula C14H13NO B025970 9H-Xanthene-9-methanamine CAS No. 100866-28-2](/img/structure/B25970.png)
9H-Xanthene-9-methanamine
Overview
Description
9H-Xanthene-9-methanamine, also known as Xanthene, is a heterocyclic organic compound with a cage-like structure . It is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by oxidation of hypoxanthine .
Synthesis Analysis
The synthesis of xanthones, such as 9H-Xanthene-9-methanamine, involves various strategies. The classical method involves using a mixture of polyphenol and different salicylic acids heated with acetic anhydride . Another method involves the reaction of 4-((9-phenyl-9H-xanthene-9-yl) oxy) phthalonitrile with Zn(CH3COO)2 .Molecular Structure Analysis
The molecular structure of 9H-Xanthene-9-methanamine contains a total of 36 bonds. There are 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 triple bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 secondary amine (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of 9H-Xanthene-9-methanamine include a boiling point of 584.2 K and a fusion point of 373.7 K . The enthalpy of vaporization varies with temperature, and the enthalpy of sublimation is 92.5 kJ/mol at 329 K .Scientific Research Applications
Pharmacology
9H-Xanthene-9-methanamine: and its derivatives have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, including antioxidant , anti-inflammatory , and anti-cancer effects . These compounds modulate key pathways such as the Nrf2 pathway, which is crucial in the cellular response to oxidative stress and inflammation .
Materials Science
In materials science, xanthene derivatives are used to create AIE-active luminophores . These compounds are valuable for applications like anti-counterfeiting , information encryption , and blue OLEDs due to their mechanoresponsive luminescence properties .
Chemical Synthesis
Xanthenes serve as important intermediates in chemical synthesis. They are used in the synthesis of complex molecules through reactions like the Friedel–Crafts reaction , Ullmann-ether coupling , and various cycloadditions . These synthetic routes are vital for producing biologically active compounds.
Biochemistry
In biochemistry, xanthene compounds are known to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . This property is crucial for understanding and potentially treating diseases characterized by chronic inflammation and oxidative damage.
Medical Research
Xanthene derivatives are being investigated for their potential in medical research, particularly in the development of nanoformulations for targeted drug delivery systems. These systems can enhance the bioavailability and efficacy of therapeutic agents .
Environmental Science
Xanthenes are studied for their role in the biosynthesis and trafficking in plants, fungi, and lichens. Understanding these pathways is essential for exploring the environmental impact and potential applications of these compounds in agriculture and environmental management .
Safety and Hazards
Mechanism of Action
Target of Action
9H-Xanthene-9-methanamine, also known as xanthone, is a class of compounds that have shown promising biological activities . Xanthones have been found to possess a broad array of pharmacological properties, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities . The primary targets of xanthones are often enzymes or receptors involved in these biological processes. For instance, some xanthones have been found to target topoisomerase II, a key enzyme involved in DNA replication and transcription .
Mode of Action
The interaction of xanthones with their targets often results in the modulation of the target’s activity. For example, xanthones targeting topoisomerase II can inhibit the enzyme’s activity, thereby interfering with DNA replication and transcription processes . This can lead to the inhibition of cancer cell growth, contributing to the anti-cancer activities of these compounds .
Biochemical Pathways
Xanthones can affect various biochemical pathways depending on their specific targets. For instance, the inhibition of topoisomerase II can affect the DNA replication and transcription pathways . Additionally, xanthones can also affect the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids .
Result of Action
The molecular and cellular effects of xanthones’ action can vary depending on their specific targets and modes of action. For example, xanthones that inhibit topoisomerase II can lead to the inhibition of DNA replication and transcription, thereby inhibiting cancer cell growth . Other xanthones may have different effects depending on their specific targets and modes of action.
properties
IUPAC Name |
9H-xanthen-9-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDDHEPARBFMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576237 | |
Record name | 1-(9H-Xanthen-9-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Xanthene-9-methanamine | |
CAS RN |
100866-28-2 | |
Record name | 9H-Xanthen-9-ylmethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100866282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(9H-Xanthen-9-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-XANTHEN-9-YLMETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8CH5R58KS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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